molecular formula C21H21NO6S2 B4297390 N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4297390
M. Wt: 447.5 g/mol
InChI Key: OWLFUCOEVUSDEJ-UHFFFAOYSA-N
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Description

N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes both sulfonamide and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the sulfonation of a phenyl ring followed by the introduction of the methoxy and hydroxy groups under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the sulfonyl groups can produce sulfides.

Scientific Research Applications

N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and phenylsulfonyl-containing molecules. Examples include:

  • N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S2/c1-14-15(2)21(23)20(29(24,25)17-7-5-4-6-8-17)13-19(14)22-30(26,27)18-11-9-16(28-3)10-12-18/h4-13,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLFUCOEVUSDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 2
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N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 3
N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 4
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N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

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